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Compound Name: 3,4-Methylenedioxy PV8

Cat. No.: B1660324

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-PV8 (hydrochloride), with the formal name 1-(1,3-benzodioxol-5-yl)-2-(1-
pyrrolidinyl)-1-heptanone, monohydrochloride, is a synthetic cathinone and a structural analog
of 3,4-methylenedioxypyrovalerone (MDPV).[1] As a member of the novel psychoactive
substances (NPS) class, it is characterized by the presence of a 3,4-methylenedioxy group on
the phenyl ring, a pyrrolidine ring, and an extended heptyl side chain. This compound is also
known by the synonyms MDPV two-carbon homolog and Methylenedioxy Pyrovalerone two-
carbon homolog.[1] The physiological and toxicological properties of 3,4-Methylenedioxy-PV8
are not yet fully characterized, making it a compound of interest for research and forensic
applications.[1]

Chemical Structure and Properties

The chemical structure of 3,4-Methylenedioxy-PV8 is defined by its IUPAC name: 1-(1,3-
benzodioxol-5-yl)-2-(pyrrolidin-1-yl)heptan-1-one.[2] It is structurally categorized as a
cathinone.[1]

Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV8
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Property Value Source

1-(1,3-benzodioxol-5-yl)-2-
IUPAC Name o [2]
(pyrrolidin-1-yl)heptan-1-one

MD-PV8, MDPEP, MDPV two
carbon homolog,

Synonyms ) [2]
Methylenedioxy pyrovalerone

two carbon homolog

CAS Number 24646-39-7 [1][2]
Molecular Formula C1sH25NOs [2]
Molecular Weight 303.4 g/mol [2]
Exact Mass 303.1834 [2]
Molecular lon [M+H]* 304.1907 [2]
Formulation A neat solid [1]
Purity >98% [1]
Storage -20°C [1]
Stability > 2 years [1]
Synthesis

A specific, detailed synthesis protocol for 3,4-Methylenedioxy-PV8 is not widely available in
published literature. However, its synthesis can be inferred from general methods for the
preparation of cathinone derivatives and the synthesis of structurally related compounds like
MDPV. The common synthetic route involves the a-bromination of a substituted propiophenone
followed by reaction with the desired amine.

A plausible synthetic pathway for 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-1-heptanone would
likely start with 1-(1,3-benzodioxol-5-yl)heptan-1-one. This starting material can be synthesized
via Friedel-Crafts acylation of 1,3-benzodioxole with heptanoyl chloride. The subsequent steps
would be:
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e o-Bromination: The ketone is brominated at the a-position to yield 2-bromo-1-(1,3-
benzodioxol-5-yl)heptan-1-one.

e Amination: The resulting a-bromo ketone is then reacted with pyrrolidine to yield the final
product, 3,4-Methylenedioxy-PV8, via nucleophilic substitution. The product would then be
converted to its hydrochloride salt for improved stability and solubility.
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Analytical Methodology

The identification and quantification of 3,4-Methylenedioxy-PV8 in forensic and research
settings are primarily achieved through chromatographic techniques coupled with mass
spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS)

A common method for the analysis of synthetic cathinones.

Sample Preparation: The standard is typically diluted in a suitable solvent like methanol.
e Instrumentation: An Agilent 5975 Series GC/MSD System or similar is used.

e Column: A DB-35MS column (30 m x 0.25 mm I.D., 0.50 pm film thickness) or equivalent is
suitable.

e Carrier Gas: Helium.
« Injection Mode: Spilitless.

o Temperature Program: An initial temperature of 90°C held for 1 minute, followed by a ramp to
300°C at 8°C/min, with a final hold for 10 minutes.

 lonization: Electron lonization (El) at 70 eV.

Liquid Chromatography-Quadrupole Time-of-Flight Mass
Spectrometry (LC-QTOF-MS)

This technique provides high-resolution mass data, aiding in the unequivocal identification of
the compound.

o Sample Preparation: Direct analysis of sample extracts.
 Instrumentation: An Agilent 6520 Accurate-Mass Q-TOF LC/MS or similar.

e Column: A Phenomenex® Kinetex C18 column (50 mm x 3.0 mm, 2.6 um) or equivalent.[2]
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» Mobile Phase: A gradient elution using:
o A: Ammonium formate (10 mM, pH 3.0) in water.[2]
o B: 0.1% Formic acid in acetonitrile.

o Gradient: Initial: 95% A: 5% B; ramp to 5% A: 95% B over 13 minutes; hold at 5% A: 95% B
for 2.5 minutes, then return to initial conditions.[2]

e Flow Rate: 0.4 mL/min.
« Injection Volume: 10 pL.[2]
e QTOF Parameters: TOF MS Scan Range: 100-510 Da.[2]

o Retention Time: Approximately 6.58 - 6.61 minutes.[2]

Extraction / Dilution
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Pharmacological Properties

The primary mechanism of action for 3,4-Methylenedioxy-PV8, like other pyrrolidinophenone
cathinones, is the inhibition of monoamine transporters.[3] Specifically, it acts as an inhibitor of
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the dopamine transporter (DAT), norepinephrine transporter (NET), and to a lesser extent, the
serotonin transporter (SERT).

While specific ICso and Ki values for 3,4-Methylenedioxy-PV8 are not readily available in the
literature, structure-activity relationships of related compounds suggest that the elongated alkyl
chain, in comparison to MDPV, likely influences its potency and selectivity at these
transporters. For instance, in the a-pyrrolidinophenone series, increasing the length of the a-
carbon chain generally enhances affinity for DAT.[4] The presence of the 3,4-methylenedioxy
group tends to increase affinity for the serotonin transporter compared to analogs without this
moiety.

Table 2: Monoamine Transporter Inhibition Data for Structurally Related Cathinones

DATISERT
DAT ICso NET ICso SERT ICso .
Compound Selectivity Reference
(nM) (nM) (nM) .
Ratio
MDPV 4.85 16.84 >10,000 >2061 [4]
a-PVP 22.2 9.86 >10,000 >450 [4]
a-PHP 16 - >33,000 >2062 [4]
a-PBP 145 - >10,000 >69 [4]

Signaling Pathways

The inhibition of DAT and NET by 3,4-Methylenedioxy-PV8 leads to an accumulation of
dopamine and norepinephrine in the synaptic cleft. This elevated concentration of
neurotransmitters results in enhanced and prolonged stimulation of postsynaptic dopamine and
adrenergic receptors, respectively. The downstream signaling cascades are complex and
involve various G-protein coupled receptors and second messenger systems. For instance,
increased dopaminergic signaling can activate both D1-like (Gs-coupled) and D2-like (Gi-
coupled) receptors, leading to modulation of adenylyl cyclase activity and subsequent changes
in cyclic AMP (cAMP) levels and protein kinase A (PKA) activity. Noradrenergic signaling
involves a- and B-adrenergic receptors, which can activate phospholipase C (PLC) and
adenylyl cyclase pathways.
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Metabolism

The metabolic fate of 3,4-Methylenedioxy-PV8 has not been specifically elucidated. However,

based on the metabolism of structurally similar cathinones, several metabolic pathways can be
predicted. For the related compound PV8, in vitro studies have identified hydroxylation, ketone
reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and
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carbonylation as metabolic pathways.[5][6] For cathinones containing a 3,4-methylenedioxy
group, such as MDPV, metabolism often involves demethylenation of this ring, followed by O-
methylation.[7][8]

Therefore, the metabolism of 3,4-Methylenedioxy-PV8 is likely to involve a combination of
these pathways:

o Demethylenation of the 3,4-methylenedioxy ring.

» Hydroxylation at various positions on the alkyl chain and the pyrrolidine ring.
¢ Reduction of the (-keto group to the corresponding alcohol.

o N-dealkylation of the pyrrolidine ring.

o Oxidation of the alkyl chain.

Toxicological Profile

The toxicological properties of 3,4-Methylenedioxy-PV8 are largely unknown.[1] However, as a
synthetic cathinone, it is expected to have stimulant-like effects and potential for adverse
events similar to other compounds in this class. These can include cardiovascular effects
(tachycardia, hypertension), neurological effects (agitation, paranoia, hallucinations), and
hyperthermia. Fatal intoxications have been reported for the related compound PV8, with blood
concentrations in these cases ranging from 70 to 260 ng/mL.

Conclusion

3,4-Methylenedioxy-PV8 is a synthetic cathinone with a chemical structure that suggests potent
activity as a monoamine transporter inhibitor. While its precise pharmacological and
toxicological profiles are still under investigation, its structural similarity to other potent
psychostimulants like MDPV warrants further research to fully understand its mechanism of
action, metabolic fate, and potential for abuse and toxicity. The analytical methods outlined in
this guide provide a framework for its detection and quantification in various matrices. As a
relatively new NPS, continued monitoring and research are crucial for the scientific and forensic
communities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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